

Core Reactivity: Nucleophilic Acyl Substitution

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Compound of Interest

Compound Name: 4-Methoxybenzoyl chloride

Cat. No.: B033012

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The primary reaction pathway for p-anisoyl chloride is nucleophilic acyl substitution.^[5] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. A nucleophile attacks this carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed.^{[5][6]} This addition-elimination mechanism is characteristic of acyl chlorides and is responsible for their high reactivity towards nucleophiles.^{[7][8][9]}

Caption: Nucleophilic Acyl Substitution Mechanism of p-Anisoyl Chloride.

Key Reactions with Nucleophiles

p-Anisoyl chloride reacts exothermically and often vigorously with a variety of nucleophiles.^{[10][11]}

- **Reaction with Alcohols (Esterification):** It reacts readily with alcohols to form the corresponding esters and hydrogen chloride gas.^{[8][12][13]} The reaction is typically rapid and exothermic.^[7] Due to the higher reactivity of acyl chlorides compared to carboxylic acids, these reactions often proceed to completion and are a preferred method for ester synthesis.^[13]
- **Reaction with Amines (Amidation):** With primary and secondary amines, p-anisoyl chloride forms N-substituted amides.^{[2][14]} This reaction, often referred to as the Schotten-Baumann reaction, is typically fast and requires a base or excess amine to neutralize the HCl byproduct, which forms an ammonium salt.^{[9][14][15]}

- **Reaction with Water (Hydrolysis):** p-Anisoyl chloride is moisture-sensitive and reacts with water, potentially violently, to hydrolyze into p-anisic acid and hydrogen chloride.[\[11\]](#)[\[12\]](#)[\[16\]](#) This necessitates storage in dry conditions to prevent decomposition and pressure buildup in sealed containers.[\[4\]](#)[\[11\]](#) The hydrolysis half-life of the similar compound benzoyl chloride is on the order of minutes, suggesting a rapid decomposition for p-anisoyl chloride as well.[\[10\]](#)
- **Friedel-Crafts Acylation:** As an acyl chloride, it is a potent reagent for Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst like AlCl_3 or FeCl_3 .[\[17\]](#)[\[18\]](#) This reaction attaches the p-anisoyl group to an aromatic ring, forming a ketone. The electron-donating methoxy group of the reactant (p-anisoyl chloride) does not interfere with its role as the electrophile precursor, while the methoxy group on an aromatic substrate (like anisole) would direct acylation to the ortho and para positions.[\[17\]](#)

Data Presentation

Table 1: Physical and Chemical Properties of p-Anisoyl Chloride

Property	Value	Source(s)
CAS Number	100-07-2	[12]
Molecular Formula	C ₈ H ₇ ClO ₂	[12]
Molecular Weight	170.59 g/mol	[2][12]
Appearance	Clear, colorless to brown liquid or amber-colored crystalline solid	[10][11][19]
Melting Point	22 °C (71.6 °F)	[2][12][16]
Boiling Point	262-263 °C (with slight decomposition)	[2][11][12]
	145 °C @ 14 mmHg	[16][19]
Density	1.260 g/mL at 20 °C	[2][11]
Refractive Index (n _D ²⁰)	1.581	[2][11]
Flash Point	87 °C (188.6 °F)	[2][16]
Solubility	Soluble in acetone, ether, and benzene. Decomposes in water and alcohol.	[10][11][12]

| Stability | Stable, but reacts violently with water. Moisture sensitive. Slow decomposition at room temperature can cause pressure buildup in sealed containers. |[10][11] |

Table 2: Summary of Key Reactions

Reaction Type	Nucleophile	Product Class	General Conditions
Esterification	Alcohols (R-OH)	Esters	Vigorous reaction, often at low temperature. [7] [8]
Amidation	Amines (R-NH ₂)	N-substituted Amides	Exothermic reaction, often in an aprotic solvent with a base (e.g., pyridine, triethylamine) or excess amine. [14] [15]
Hydrolysis	Water (H ₂ O)	Carboxylic Acid	Reacts violently with water. [11] [16]
Friedel-Crafts Acylation	Aromatic Compounds (e.g., Benzene)	Aryl Ketones	Requires a Lewis acid catalyst (e.g., AlCl ₃). [17] [18] [20]

| Anhydride Formation | Carboxylates (R-COO⁻) | Acid Anhydrides | Nucleophilic acyl substitution.[\[2\]](#)[\[5\]](#) |

Experimental Protocols

Protocol 1: Synthesis of an Ester (e.g., Ethyl 4-methoxybenzoate)

This protocol is a representative procedure for the reaction of p-anisoyl chloride with an alcohol.

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethanol (1.1 equivalents) dissolved in a suitable anhydrous aprotic solvent (e.g., diethyl ether). Place the flask in an ice bath to maintain a temperature of 0-5 °C.
- **Reaction:** Slowly add p-anisoyl chloride (1 equivalent) to the stirred ethanol solution. White fumes of HCl will be evolved.[\[7\]](#) To neutralize the HCl, a non-nucleophilic base like pyridine (1.1 equivalents) can be included in the initial ethanol solution.

- **Stirring:** After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
- **Purification:** Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
- **Characterization:** Purify the product via distillation or column chromatography. Characterize using techniques like NMR and IR spectroscopy.

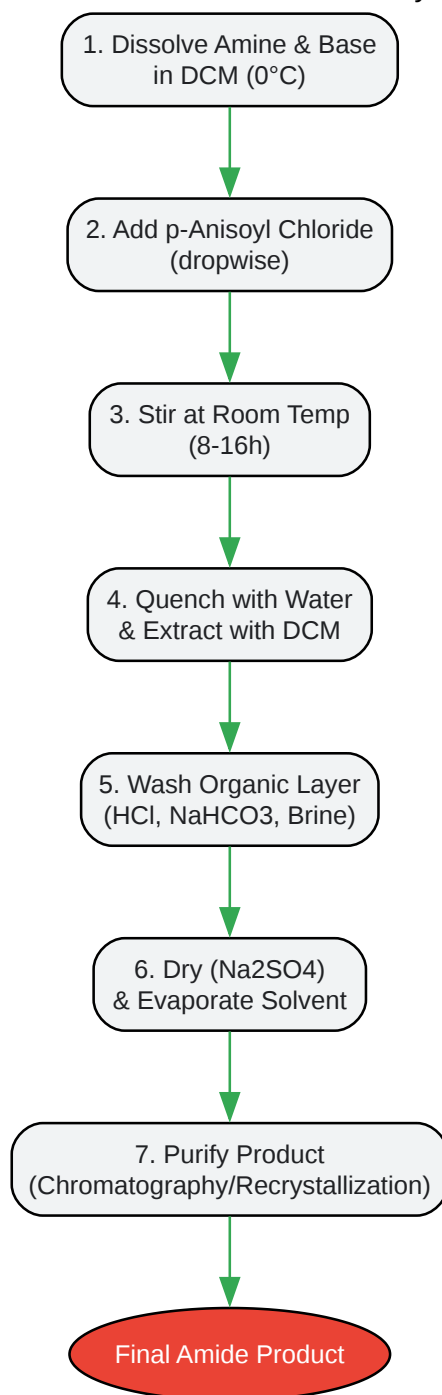
Protocol 2: Synthesis of an Amide (Schotten-Baumann Reaction)

This protocol describes a standard procedure for synthesizing an N-substituted amide.[\[15\]](#)

- **Setup:** In a flask, dissolve the desired primary or secondary amine (1 equivalent) and a tertiary amine base like triethylamine or DIEA (1.1 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).[\[21\]](#) Cool the mixture in an ice bath.
- **Reaction:** Prepare a solution of p-anisoyl chloride (1 equivalent) in DCM and add it dropwise to the cooled, stirring amine solution.
- **Stirring:** Allow the reaction to warm to room temperature and stir for 8-16 hours.[\[15\]](#)[\[21\]](#) Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM.
- **Purification:** Combine the organic extracts and wash successively with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any unreacted p-anisoyl chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent to obtain the crude amide.

- Characterization: Recrystallize or use column chromatography for further purification. Confirm the product's identity via spectroscopy.

Experimental Workflow for Amide Synthesis



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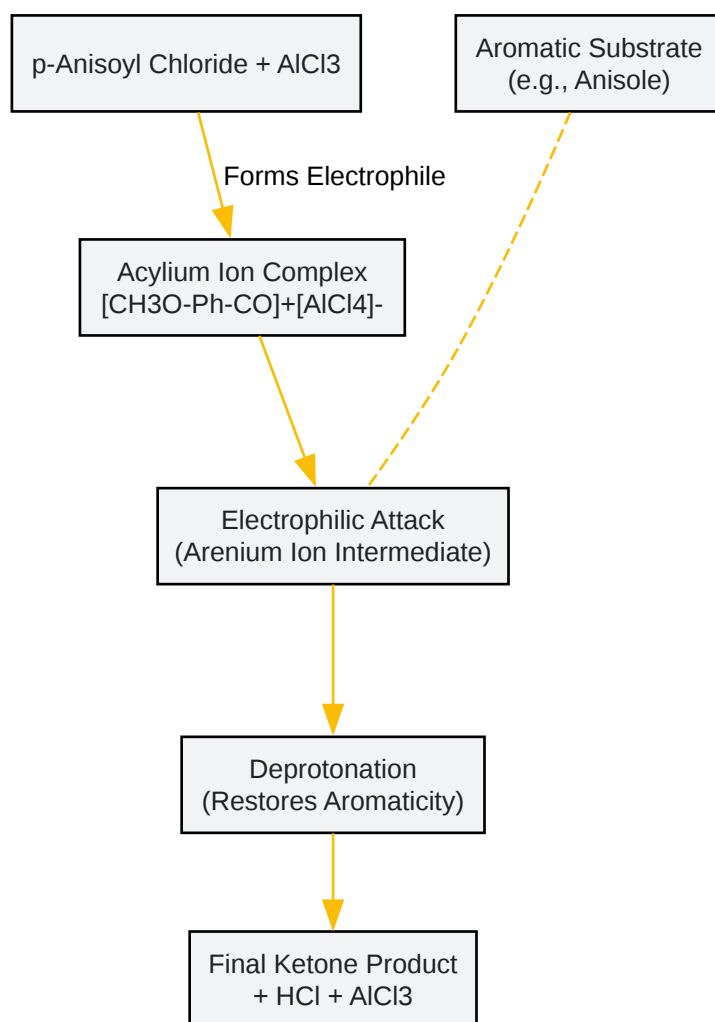
Caption: Workflow for the synthesis of an N-substituted amide.

Protocol 3: Friedel-Crafts Acylation of Anisole

This protocol provides a method for acylating an activated aromatic ring like anisole.

- **Setup:** In a flame-dried, three-necked flask fitted with a condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl_3) (1.1 equivalents) and a dry solvent like dichloromethane (DCM).[17] Cool the suspension in an ice bath.
- **Acylium Ion Formation:** Add p-anisoyl chloride (1 equivalent) dropwise to the stirred AlCl_3 suspension. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.
- **Reaction:** Add a solution of anisole (1 equivalent) in DCM dropwise to the reaction mixture, maintaining the low temperature. The mixture will typically change color.[22]
- **Stirring:** After addition, let the reaction stir at room temperature for 1-3 hours, or until TLC indicates the consumption of starting material.
- **Workup:** Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[22]
- **Purification:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na_2SO_4 , filter, and remove the solvent under vacuum.
- **Characterization:** Purify the resulting ketone product by column chromatography or recrystallization.

Friedel-Crafts Acylation Pathway



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Caption: Key steps in the Friedel-Crafts acylation reaction.

Safety and Handling

p-Anisoyl chloride is a hazardous chemical that must be handled with appropriate safety precautions.

- Corrosivity: It is corrosive and causes severe skin burns and eye damage.[16][19][23]
- Reactivity: It reacts violently with water and is incompatible with strong bases, alcohols, and strong oxidizing agents.[10][11] It is moisture-sensitive.[16]
- Handling: Work in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][24] Ensure that eyewash stations and safety showers are readily accessible.[16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11][16] Storage at low temperatures (2-8°C) is recommended. [11] Due to slow decomposition that can build up pressure, sealed containers may explode, especially if heated.[10][11][12]

Conclusion

p-Anisoyl chloride is a highly reactive and versatile acylating agent. Its reactivity is centered on the electrophilic carbonyl group, which readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles including alcohols, amines, and water. It is also an effective reagent in Friedel-Crafts acylation reactions. This combination of properties makes it an indispensable building block in the synthesis of esters, amides, and ketones, with significant applications in the pharmaceutical and chemical industries. Proper handling and storage are critical due to its corrosive and water-reactive nature.

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